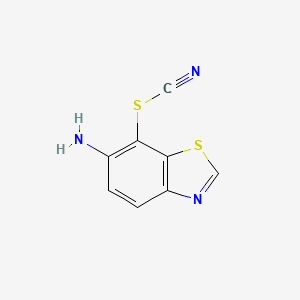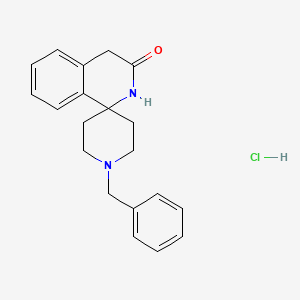![molecular formula C12H8S6 B579488 2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene CAS No. 17071-88-4](/img/structure/B579488.png)
2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene is a unique and intriguing compound characterized by its six sulfur atoms incorporated into a cyclophane structure. Cyclophanes are a class of compounds where aromatic rings are connected by aliphatic chains, forming a three-dimensional structure. The presence of sulfur atoms in this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene typically involves the formation of sulfur bridges between aromatic rings. One common method includes the reaction of aromatic compounds with sulfur-containing reagents under controlled conditions. For instance, the use of thiol or disulfide reagents in the presence of a catalyst can facilitate the formation of sulfur bridges, leading to the cyclophane structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols or disulfides.
Substitution: The aromatic rings in the cyclophane structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the study of molecular interactions and properties.
Biology: The compound’s sulfur-containing structure can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene exerts its effects is largely dependent on its ability to interact with other molecules through its sulfur atoms. These interactions can include:
Molecular Targets: Enzymes, proteins, and other biological macromolecules.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene can be compared to other sulfur-containing cyclophanes and related compounds:
Similar Compounds:
Uniqueness: this compound’s unique combination of six sulfur atoms and a cyclophane structure imparts distinct chemical reactivity and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
17071-88-4 |
|---|---|
Molecular Formula |
C12H8S6 |
Molecular Weight |
344.556 |
InChI |
InChI=1S/C12H8S6/c1-2-6-10-9(5-1)13-17-15-11-7-3-4-8-12(11)16-18-14-10/h1-8H |
InChI Key |
AEMWOQYWUIQYNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)SSSC3=CC=CC=C3SSS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-2-phenoxyethylideneamino]urea](/img/structure/B579405.png)
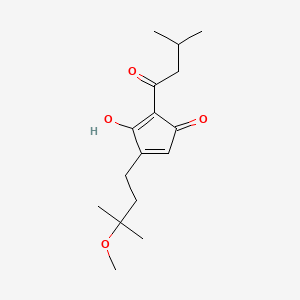
![butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B579407.png)

![1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B579410.png)

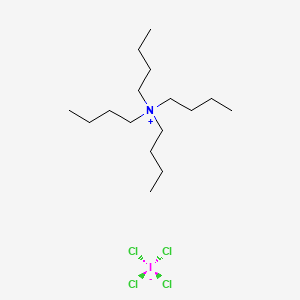
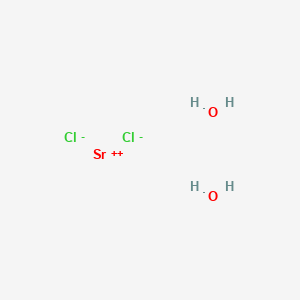
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579420.png)
![(4aS,4bR,6aR,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-2-one](/img/structure/B579422.png)
